N'-Cyanopyrazine-2-carboximidamide
Overview
Description
“N’-Cyanopyrazine-2-carboximidamide” is a chemical compound with the molecular formula C6H5N5 . It has an average mass of 147.137 Da and a monoisotopic mass of 147.054489 Da . It is also known by other names such as “2-Pyrazinecarboximidamide, N-cyano-” and "(Z)-N’-cyanopyrazine-2-carboximidamide" .
Synthesis Analysis
The synthesis of “N’-Cyanopyrazine-2-carboximidamide” and its derivatives has been a subject of research in the field of medicinal chemistry . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Molecular Structure Analysis
The molecular structure of “N’-Cyanopyrazine-2-carboximidamide” has been analyzed using various computational tools . The compound has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 88 Å2 and its molar refractivity is 40.6±0.5 cm^3 .
Physical And Chemical Properties Analysis
“N’-Cyanopyrazine-2-carboximidamide” has a density of 1.4±0.1 g/cm3, a boiling point of 326.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 56.9±3.0 kJ/mol and its flash point is 151.4±28.7 °C . The compound has an index of refraction of 1.675 and a molar volume of 108.2±7.0 cm^3 .
Scientific Research Applications
Summary of the Application
N’-Cyanopyrazine-2-carboximidamide is used in the synthesis of Cu(II) complexes, which are potential materials for application as MRI contrast agents . These complexes are less expensive compared to the currently used Gd(III), Mn(II), and other agents .
Methods of Application
The Cu(II) complexes were synthesized using Pyridine-2-carboximidamide, Pyrimidine-2-carboximidamide, and Pyrazole-2-carboximidamide in the form of different salts along with CuCl2 and NaCl or CuBr2 and NaBr .
Results or Outcomes
The synthesized complexes were characterized by IR spectroscopy, TGA, PXRD, EPR, and quantum chemical calculations . The higher thermal stability of monomer pyrimidine-based complexes with Cl and Br substituents makes them more prospective for further studies .
2. Application in Nonlinear Optics
Summary of the Application
N’-Cyanopyrazine-2-carboximidamide derivatives are studied for their nonlinear optic (NLO) activity, which can be used in organic electronic materials .
Methods of Application
The spectroscopic characteristics, chemical, and biological activity of the derivatives were explored using Fourier transformed infrared (FT-IR) and Raman spectra, nuclear magnetic resonance (NMR) spectra, and ultraviolet (UV) absorptions .
Results or Outcomes
The simulated hyperpolarisability values were used to obtain the NLO activity of the compound . The charge transfer and related properties were investigated by the simulation of electronic spectrum with time-dependent density functional theory (TD-DFT) .
3. Application in Crystallography
Summary of the Application
N’-Cyanopyrazine-2-carboximidamide is used in the synthesis of amidino-copper (II) complexes with different halides. These complexes are potential materials for application in crystallography .
Methods of Application
Four Cu(II) complexes were synthesized using Pyridine-2-carboximidamide, Pyrimidine-2-carboximidamide, and Pyrazole-2-carboximidamide in the form of different salts along with CuCl2 and NaCl or CuBr2 and NaBr .
Results or Outcomes
The synthesized complexes were characterized by IR spectroscopy, TGA, PXRD, EPR, and quantum chemical calculations . The higher thermal stability of monomer pyrimidine-based complexes with Cl and Br substituents makes them more prospective for further studies .
4. Application in Biological Activity
Summary of the Application
N’-Cyanopyrazine-2-carboximidamide derivatives are studied for their biological activity. They exhibit inhibitory activity against Pseudomonas aeruginosa Enoyl-Acyl carrier protein reductase (Fabl) .
Methods of Application
The spectroscopic characteristics, chemical, and biological activity of the derivatives were explored using Fourier transformed infrared (FT-IR) and Raman spectra, nuclear magnetic resonance (NMR) spectra, and ultraviolet (UV) absorptions .
Results or Outcomes
Molecular docking has been performed to investigate the interaction between title molecules and exhibits inhibitory activity against Pseudomonas aeruginosa Enoyl-Acyl carrier protein reductase (Fabl) .
5. Application in Isomorphs and Polymorphs of Amidino-Copper (II) Complexes
Summary of the Application
N’-Cyanopyrazine-2-carboximidamide is used in the synthesis of amidino-copper (II) complexes with different halides. These complexes are potential materials for application in isomorphs and polymorphs .
Methods of Application
Four Cu(II) complexes were synthesized using Pyridine-2-carboximidamide, Pyrimidine-2-carboximidamide, and Pyrazole-2-carboximidamide in the form of different salts along with CuCl2 and NaCl or CuBr2 and NaBr .
Results or Outcomes
The synthesized complexes were characterized by IR spectroscopy, TGA, PXRD, EPR, and quantum chemical calculations . The higher thermal stability of monomer pyrimidine-based complexes with Cl and Br substituents makes them more prospective for further studies .
6. Application in Inhibitory Activity Against Pseudomonas Aeruginosa
Summary of the Application
N’-Cyanopyrazine-2-carboximidamide derivatives are studied for their inhibitory activity against Pseudomonas aeruginosa Enoyl-Acyl carrier protein reductase (Fabl) .
Methods of Application
The spectroscopic characteristics, chemical, and biological activity of the derivatives were explored using Fourier transformed infrared (FT-IR) and Raman spectra, nuclear magnetic resonance (NMR) spectra, and ultraviolet (UV) absorptions .
Results or Outcomes
Molecular docking has been performed to investigate the interaction between title molecules and exhibits inhibitory activity against Pseudomonas aeruginosa Enoyl-Acyl carrier protein reductase (Fabl) .
properties
IUPAC Name |
N'-cyanopyrazine-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c7-4-11-6(8)5-3-9-1-2-10-5/h1-3H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEMVBNZQLEUED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=NC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679714 | |
Record name | N'-Cyanopyrazine-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Cyanopyrazine-2-carboximidamide | |
CAS RN |
1053656-81-7 | |
Record name | N'-Cyanopyrazine-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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